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molecular formula C9H7N3O4S B514880 4-nitro-1-(phenylsulfonyl)-1H-pyrazole CAS No. 121358-77-8

4-nitro-1-(phenylsulfonyl)-1H-pyrazole

Cat. No. B514880
M. Wt: 253.24g/mol
InChI Key: QDZOTELENUNRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383635B2

Procedure details

To a solution of 4-nitro-1-(phenylsulfonyl)-1H-pyrazole (21.0 g, 82.9 mmol) in methanol (300 mL) was added Pd/C (10% wt, 4.0 g), and the mixture was stirred for 12 h at room temperature under a H2 atmosphere. After filtration, the filtrate was concentrated under reduced pressure. The resulting residue was washed with petroleum ether and dried to afford the product as a white solid (15.0 g, 81.1% yield).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
81.1%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([S:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)(=[O:11])=[O:10])[CH:8]=1)([O-])=O>CO.[Pd]>[C:12]1([S:9]([N:7]2[CH:8]=[C:4]([NH2:1])[CH:5]=[N:6]2)(=[O:10])=[O:11])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN(C1)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
4.0 g), and the mixture was stirred for 12 h at room temperature under a H2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
The resulting residue was washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1N=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 81.1%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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